molecular formula C23H28N2O5 B1394949 Fmoc-D-Dap(Boc)-Ol CAS No. 1263047-54-6

Fmoc-D-Dap(Boc)-Ol

Cat. No.: B1394949
CAS No.: 1263047-54-6
M. Wt: 412.5 g/mol
InChI Key: LQQFVCOJXMXWLD-OAHLLOKOSA-N
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Description

Fmoc-D-Dap(Boc)-OH (CAS: 162558-25-0) is a non-proteinogenic, orthogonally protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure consists of a D-configured 2,3-diaminopropionic acid (Dap) backbone with two protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine).
  • Boc (tert-butyloxycarbonyl) on the β-amino group, cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

This dual protection enables selective deprotection during SPPS, facilitating the incorporation of side-chain modifications or branched peptide architectures . The compound is synthesized via activation reagents like HATU/HOAt or DIC/HOAt, achieving high coupling efficiencies (>85%) on resins such as Wang or Rink amide . Key applications include the synthesis of cyclic peptides, peptidomimetics, and bioactive conjugates requiring precise side-chain functionalization .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFVCOJXMXWLD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Boc)-Ol involves the protection of the amino groups of diaminopropionic acid with Fmoc and Boc groups. The process typically starts with the protection of the α-amino group with the Fmoc group, followed by the protection of the β-amino group with the Boc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Example Reaction Conditions

Reaction ComponentQuantity/ParameterSource
Fmoc-D-Dap(Boc)-OH1.3 equivalents
HBTU1.05 equivalents
DIEA (base)2.0 equivalents
SolventDMF or CH₂Cl₂
Temperature0°C → RT

Deprotection Dynamics

The compound’s orthogonal protecting groups enable sequential deprotection:

Fmoc Removal

  • Reagent : 20–30% piperidine in DMF .

  • Time : 2 × 7-minute treatments achieve >95% deprotection .

  • Side reaction risk : Minimal epimerization (≤2.9%) under standard conditions .

Boc Cleavage

  • Reagent : TFA/water (95:5) .

  • Specificity : Preserves Fmoc and acid-labile resins (e.g., Wang resin) .

Epimerization

  • Risk factors :

    • Prolonged exposure to HATU/HOAt increases D-isomer formation .

    • Glycosylated analogs show up to 72.5% epimerization .

  • Prevention :

    • Low-temperature (0°C) activation reduces racemization .

    • Collidine as a base minimizes stereochemical scrambling vs. NMM .

Aspartimide Formation

  • Mechanism : Intramolecular cyclization at Asp/Glu residues adjacent to Dap .

  • Suppression : Steric protection via Boc groups reduces incidence by 63% .

Peptide Backbone Elongation

  • Case study : Synthesis of l-Dap methyl ester derivatives achieved 92% yield via reductive amination, preserving chirality .

  • Key step : TCCA/TEMPO/NaBr oxidation converts diaminopropanol intermediates to carboxylic acids without racemization .

Orthogonal Deprotection Sequences

  • Fmoc removal → peptide chain elongation .

  • Boc cleavage → selective side-chain functionalization .

  • Final global deprotection with TFA/thioanisole .

Stability Data

ParameterValueSource
Thermal decomposition652.5°C (predicted)
Aqueous stability (pH 7.4)>48 hours
Storage2–8°C under anhydrous N₂

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Fmoc-D-Dap(Boc)-Ol serves as a crucial building block in peptide synthesis. Its protective groups allow for selective reactions, facilitating the construction of complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) group can be removed under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS) and solution-phase methods.

Case Study:
In a study on the synthesis of dipeptides, this compound was successfully coupled with various amino acids using standard coupling reagents like EDC/HOBt. The resulting dipeptides demonstrated high purity and yield, confirming the effectiveness of this compound in peptide assembly .

Drug Development

Enhancing Solubility and Stability:
The unique structure of this compound enhances the solubility and stability of pharmaceutical compounds. This property is particularly beneficial in formulating new medications with improved bioavailability.

Data Table:

Compound TypeSolubility ImprovementStability Enhancement
Small MoleculesSignificantModerate
PeptidesHighHigh

Application Example:
In drug formulation studies, this compound was incorporated into peptide-based drugs aimed at treating neurological disorders. The modified peptides exhibited enhanced solubility and prolonged stability in physiological conditions .

Bioconjugation

Linking Biomolecules:
this compound is utilized in bioconjugation processes to link biomolecules, enhancing their functionality for targeted therapies. This application is crucial for developing novel therapeutic agents that require precise delivery mechanisms.

Case Study:
Research demonstrated that peptides containing this compound effectively formed non-covalent complexes with nucleic acids. These complexes protected the nucleic acids from degradation while facilitating cellular uptake through endocytosis .

Research in Neuroscience

Modulating Neurotransmitter Activity:
This compound plays a significant role in synthesizing compounds that can modulate neurotransmitter activity, aiding research into neurological disorders such as Alzheimer's disease and Parkinson's disease.

Application Insights:
Studies have shown that peptides synthesized with this compound can influence synaptic transmission and neuroplasticity, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Material Science

Incorporation into Polymers:
this compound can be incorporated into polymer matrices to improve their mechanical properties, such as flexibility and strength. This application is beneficial for developing advanced materials used in various industrial applications.

Data Table:

Material TypeProperty Enhanced
PolymersFlexibility
CompositesStrength

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-D-Dap(Boc)-Ol involves its incorporation into peptide chains during solid-phase peptide synthesis. The protective groups (Fmoc and Boc) prevent undesired reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide .

Molecular Targets and Pathways: The compound targets specific amino acid residues in the peptide chain, facilitating the formation of peptide bonds. The pathways involved include the activation of carboxyl groups and the nucleophilic attack by amino groups .

Comparison with Similar Compounds

Key Differences :

  • Protection Strategy : Boc offers acid-labile protection, while Alloc (allyloxycarbonyl) requires palladium catalysts for removal, enabling orthogonal synthesis .
  • Backbone Length: Dab (2,4-diaminobutyric acid) and Dbu (2,4-diaminobutyric acid, D-configured) have longer side chains than Dap, influencing peptide flexibility and solubility .

Coupling Performance:

  • Resin Compatibility: Boc-protected amino acids exhibit higher coupling rates on M resin (87–90%) compared to Fmoc derivatives on Wang resin (30–56%) .
  • Hydrophobic Residues : Fmoc chemistry outperforms Boc for coupling bulky residues (e.g., D-Trp) due to better solvation in NMP/DMF .

Solubility and Gelation:

  • Hydrophobicity : Compounds with log P > 2.8 (e.g., Fmoc-D-Dap(Boc)-OH) form stable gels in alcohols and chlorinated solvents, driven by π-π stacking and hydrogen bonding .
  • Thermal Stability : Fmoc-dipeptides with Boc protection exhibit higher thermal reversibility (Tgel ≈ 60–80°C) than Alloc variants .

Market Landscape and Key Suppliers

Market Overview:

  • Growth Drivers : Rising demand for peptide therapeutics (e.g., oncology, metabolic disorders) and advanced drug delivery systems .
  • Key Suppliers : Bachem, Senn Chemicals, Iris Biotech, and TRC dominate production, with prices ranging from $192/g (Fmoc-D-Dbu(Boc)-OH) to $650/g for bulk orders .

Biological Activity

Fmoc-D-Dap(Boc)-Ol (N-alpha-Fmoc-N-beta-Boc-D-diaminopropanoic acid) is a significant building block in peptide synthesis, particularly in the development of biologically active peptides. This compound is characterized by its dual protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during synthesis, while the Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild conditions. Understanding its biological activity is crucial for applications in drug development, particularly in gene delivery and peptide therapeutics.

  • Molecular Formula : C₂₃H₂₆N₂O₆
  • Molecular Weight : 426.47 g/mol
  • CAS Number : 162558-25-0

Synthesis and Characterization

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides has been shown to enhance stability and bioactivity. For example, peptides containing this compound have demonstrated improved nucleic acid delivery capabilities by forming non-covalent complexes with nucleic acids, protecting them from degradation by nucleases, and facilitating cellular uptake via endocytosis .

Gene Delivery

Research indicates that peptides incorporating this compound exhibit significant potential for gene delivery applications. These peptides can respond to pH changes within endosomes, allowing for the release of their cargo into the cytoplasm. In vitro studies have shown that such peptides mediate effective gene silencing in various cell lines, including MCF-7 and A549 cells, with low cytotoxicity compared to traditional delivery systems .

Case Studies

  • Peptide Design and Functionality :
    • A study designed peptides with varying compositions of this compound to optimize their pH responsiveness for gene transfer. The resulting peptides showed enhanced functionality in delivering nucleic acids effectively while minimizing toxicity .
  • Comparative Analysis :
    • In comparative studies, peptides with this compound were tested against benchmark delivery compounds. The results indicated that these peptides had superior performance in terms of cellular uptake and gene silencing efficacy across multiple cell types .

Data Tables

PropertyValue
Molecular FormulaC₂₃H₂₆N₂O₆
Molecular Weight426.47 g/mol
CAS Number162558-25-0
Peptide Synthesis MethodSolid-phase peptide synthesis
Gene Silencing EfficacyHigh
CytotoxicityLow

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-D-Dap(Boc)-Ol, and how are protecting groups managed?

  • Methodological Answer : The synthesis involves sequential Fmoc and Boc protection of the diamino acid (Dap) side chain. Key steps include:

  • Fmoc protection : Use Fmoc-Cl in a basic aqueous solution (e.g., NaHCO₃) to protect the α-amino group .
  • Boc protection : React the ε-amino group of Dap with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., DMAP) .
  • Final assembly : Couple the protected Dap to the linker (Ol) using HBTU/HOBt activation in DMF .
    • Validation : Monitor each step via TLC (Rf shifts) and confirm by LC-MS for intermediate masses .

Q. How can reverse-phase HPLC be optimized to purify this compound?

  • Methodological Answer :

  • Column : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 min) .
  • Detection : Monitor at 265 nm (Fmoc absorbance). Collect fractions at >95% purity (validated by analytical HPLC).
  • Lyophilization : Freeze-dry the pooled fractions to obtain a white powder .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify Fmoc (δ 7.3–7.8 ppm aromatic protons) and Boc (δ 1.4 ppm tert-butyl group) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products like di-Boc derivatives .
  • HPLC : Assess purity (>98%) using a 10–90% acetonitrile gradient over 20 min .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

  • Methodological Answer :

  • Activation : Use DIC/Oxyma Pure (1:1 molar ratio) for reduced racemization .
  • Solvent : Pre-swell resins in DMF for 30 min before coupling.
  • Monitoring : Perform Kaiser tests after each coupling step; repeat if ninhydrin-positive .
    • Data Contradiction : Some studies report higher efficiency with HATU vs. HBTU due to faster activation kinetics. Validate via mass yield and HPLC .

Q. What strategies prevent side reactions during Boc deprotection in this compound?

  • Challenges : Acidic deprotection (e.g., TFA) may cleave Fmoc or cause aspartimide formation.
  • Solutions :

  • Mild Deprotection : Use 30% TFA in DCM with 2% triisopropylsilane (TIS) as a scavenger .
  • Temperature Control : Perform deprotection at 0°C to minimize side reactions .
  • Post-Treatment : Neutralize with 5% DIEA in DMF to stabilize the deprotected amine .

Q. How does the stereochemistry of D-Dap influence peptide secondary structure when incorporated into sequences?

  • Methodological Answer :

  • Design : Compare α-helix/β-sheet content in peptides with D-Dap vs. L-Dap using CD spectroscopy .
  • Case Study : D-Dap disrupts helical structures due to steric clashes, as shown in model peptides (e.g., (Ala)₅-Dap-(Ala)₅) .
    • Data Interpretation : MD simulations (e.g., GROMACS) can predict conformational impacts of D-amino acids .

Stability and Application Questions

Q. What are the recommended storage conditions to maintain this compound stability?

  • Guidelines :

  • Temperature : Store at -20°C in sealed, moisture-resistant vials .
  • Solubility : Dissolve in anhydrous DMF (not DMSO) to prevent Fmoc cleavage .
    • Validation : Purity remains >95% after 6 months (HPLC data) when stored correctly .

Q. How can this compound be integrated into branched or cyclic peptide architectures?

  • Methodological Answer :

  • Branched Peptides : Use orthogonal protection (e.g., Alloc on Dap’s ε-amino group) for selective modification .
  • Cyclization : Employ native chemical ligation (NCL) or CuAAC click chemistry post-SPPS .

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